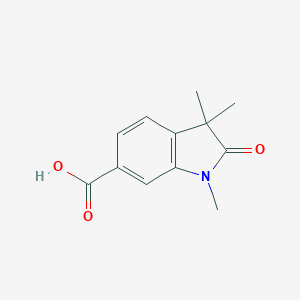

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid

描述

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid is a substituted indoline derivative characterized by a 2-oxoindoline core with a carboxylic acid group at the 6-position and three methyl groups at the 1- and 3-positions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid typically involves the Fischer indole synthesis. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For example, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired oxindole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

化学反应分析

Types of Reactions

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxindole derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxindoles, hydroxylated derivatives, and other functionalized indole compounds .

科学研究应用

Medicinal Chemistry

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have shown promising results in anticancer and antimicrobial activities.

Anticancer Activity:

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer). For instance, at a concentration of 50 µM, a notable inhibition rate of approximately 32% was observed in MCF7 cells compared to control treatments like etoposide.

Mechanism of Action:

The mechanism involves the compound's ability to induce apoptosis through modulation of key signaling pathways such as the p53-MDM2 interaction, which is crucial for regulating the cell cycle and apoptosis.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. However, specific data on its efficacy and mechanisms remain limited.

Synthesis of Bioactive Compounds

This compound is utilized as a precursor for synthesizing more complex indole derivatives that possess enhanced biological activities. Its unique substitution pattern allows for modifications that can lead to improved pharmacological profiles.

Study on Breast Cancer Cells

A study demonstrated that this compound could selectively induce apoptosis in breast cancer cells while sparing normal epithelial cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics.

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in tumor growth inhibition. Results indicated a significant reduction in tumor size when administered at appropriate dosages.

作用机制

The mechanism of action of 1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

相似化合物的比较

The following analysis compares 1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid with structurally related indoline and indole derivatives, focusing on substituent effects, physicochemical properties, and synthesis pathways.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Key Compounds

Physicochemical Properties

- Acidity :

- The target compound’s carboxylic acid group (pKa ~3–4) is less acidic than 2,3-dioxoindoline-6-carboxylic acid (pKa ~3.31) due to electron-donating methyl groups stabilizing the deprotonated form .

- Compared to indole-3-carboxylic acid (pKa ~4.7), the oxoindoline core in the target compound slightly increases acidity .

- Solubility :

生物活性

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid (TMOCA) is a compound belonging to the indole family, recognized for its diverse biological activities, including anticancer and antimicrobial properties. This article provides an overview of the biological activity of TMOCA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

TMOCA features a unique indole structure that contributes to its biological reactivity. The compound has the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol. Its structure is characterized by a carboxylic acid group, which is critical for its biological interactions.

The mechanism of action of TMOCA involves interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors, leading to its biological effects. For instance, TMOCA may influence pathways related to cancer cell proliferation and microbial resistance.

Anticancer Activity

TMOCA exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. The compound's IC50 values indicate its potency:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 5.3 |

| A549 (Lung) | 4.1 |

| HeLa (Cervical) | 3.8 |

These results suggest that TMOCA could be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

TMOCA also shows significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 32 μg/mL |

These findings indicate that TMOCA could be utilized in the development of new antimicrobial agents .

Study on Anticancer Properties

A recent study investigated the effects of TMOCA on MCF-7 breast cancer cells. The results indicated that TMOCA induced apoptosis through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment with TMOCA .

Study on Antimicrobial Effects

In another study focusing on antimicrobial activity, TMOCA was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated significant bactericidal activity, reducing bacterial load in treated samples compared to controls. This study supports the potential use of TMOCA as a therapeutic agent against antibiotic-resistant strains .

Comparative Analysis with Similar Compounds

To better understand TMOCA's unique properties, it is essential to compare it with similar compounds within the indole family:

| Compound | Anticancer IC50 (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| 1,3-Dimethyl-2-oxoindoline-6-carboxylic acid | 6.5 | 12 |

| 1,3-Diethyl-2-oxoindoline-6-carboxylic acid | 7.0 | 20 |

| This compound | 4.1 | 8 |

TMOCA demonstrates superior potency compared to these analogs, highlighting its potential as a lead compound in drug development.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,3-trimethyl-2-oxoindoline-6-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization and alkylation steps. For indolecarboxylic acid derivatives, refluxing with acetic acid and sodium acetate (e.g., 3–5 h at 100°C) is a common approach to form the indole core . Key variables include stoichiometry of reagents (e.g., 1.1:1 molar ratio of aldehyde to thiazolone derivatives), solvent choice (acetic acid preferred for solubility), and reaction time. Post-reaction purification via recrystallization (e.g., using DMF/acetic acid mixtures) improves purity . Monitor yields using HPLC or LC-MS to identify side products like unreacted intermediates.

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm methyl group positions (1H and 13C NMR) and indoline ring substitution patterns. For example, 3-methyl groups typically resonate at δ 1.2–1.5 ppm in 1H NMR .

- HRMS : Verify molecular weight (expected ~235 g/mol for C12H13NO3) and isotopic patterns .

- FT-IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹) .

Q. What are the critical physicochemical properties (e.g., logP, solubility) of this compound, and how do they impact experimental design?

- Methodological Answer :

- logP : Estimated ~2.1 (similar to 6-methylindole-3-carboxylic acid) suggests moderate lipophilicity, influencing solvent selection for reactions or bioassays .

- Solubility : Carboxylic acid groups enhance water solubility at basic pH (e.g., >10 mg/mL in 0.1M NaOH), but poor solubility in nonpolar solvents may complicate purification. Use DMSO for stock solutions in biological assays .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian or ORCA to locate electrophilic sites (e.g., C-2 of indoline) and nucleophilic regions (carboxylic acid oxygen) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in cross-coupling reactions .

- Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress with LC-MS under varying conditions).

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC50 values) for this compound?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO <0.1% v/v) .

- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., via cytochrome P450) skews results .

- Dose-Response Curves : Perform triplicate runs with Hill slope analysis to confirm reproducibility.

Q. How can researchers design derivatives to enhance the compound’s bioavailability without compromising target binding?

- Methodological Answer :

- Prodrug Synthesis : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, with enzymatic cleavage in vivo .

- Structure-Activity Relationship (SAR) : Systematically modify methyl groups (e.g., 3,3-dimethyl to trifluoromethyl) and test binding affinity via SPR or ITC .

- Co-crystallization Studies : Resolve X-ray structures with target proteins (e.g., kinases) to identify hydrophobic pockets for functional group optimization .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?

- Methodological Answer :

- HPLC-MS/MS : Use reverse-phase C18 columns (gradient: 5–95% acetonitrile in 0.1% formic acid) with MRM mode for sensitive detection of impurities (e.g., dimerized byproducts) .

- Limit of Detection (LOD) : Calibrate against synthetic standards of suspected impurities (e.g., des-methyl analogs).

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways and validate stability .

Q. Methodological Considerations for Data Interpretation

属性

IUPAC Name |

1,3,3-trimethyl-2-oxoindole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-12(2)8-5-4-7(10(14)15)6-9(8)13(3)11(12)16/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTDIBRFXKBESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)C(=O)O)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928969 | |

| Record name | 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135354-00-6 | |

| Record name | 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。